
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound with a molecular formula of C15H11NO4. It is a derivative of maleimide, a class of compounds known for their diverse biological activities and practical applications in organic synthesis due to the presence of an activated double bond and an imide group .
Preparation Methods
The synthesis of 4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of a maleic acid monoamide intermediate, which undergoes cyclization to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C .
Chemical Reactions Analysis
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The compound’s activated double bond allows it to react with nucleophiles, forming addition products.
Cycloaddition Reactions: It can participate in cycloaddition reactions due to the presence of the imide group.
Polymerization: The compound can undergo polymerization and copolymerization with unsaturated compounds.
Common reagents used in these reactions include secondary amines and various nucleophilic and electrophilic reagents . The major products formed from these reactions are typically derivatives of the original compound, such as 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoic acid .
Scientific Research Applications
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The biogenic imide group in the compound ensures high and diverse biological activities, including selective inhibitory activity against proteins such as cyclooxygenase and enzyme kinase . These interactions play a vital role in the intracellular signaling mechanisms of living organisms .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid include other maleimide derivatives such as:
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acid
These compounds share similar structural features, such as the activated double bond and imide group, but differ in their specific substituents and resulting biological activities .
Properties
CAS No. |
33753-36-5 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
4-(2,5-dioxo-3-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C17H11NO4/c19-15-10-14(11-4-2-1-3-5-11)16(20)18(15)13-8-6-12(7-9-13)17(21)22/h1-10H,(H,21,22) |
InChI Key |
QEDHREXPGJIOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


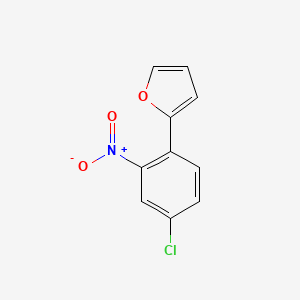
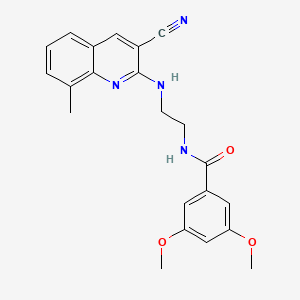
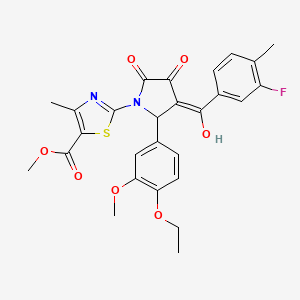
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
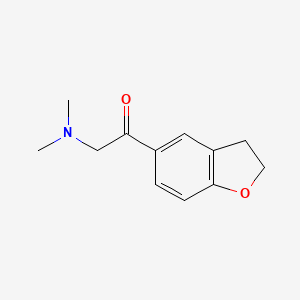
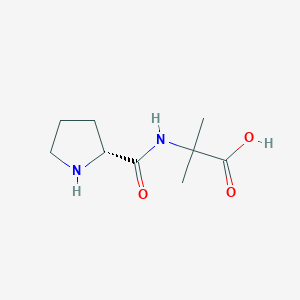
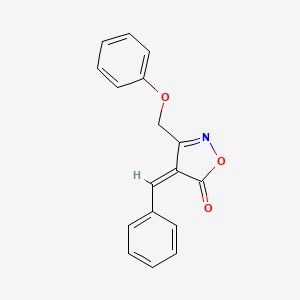
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
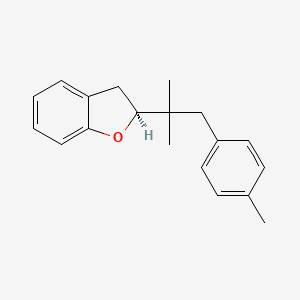

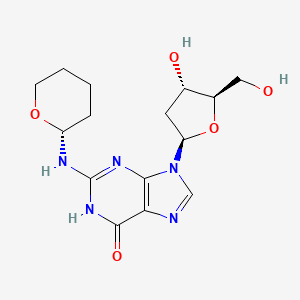
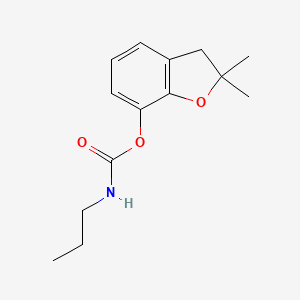
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)
